

Stability and storage conditions for 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Cat. No.: B1581667

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Technical Support Center: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Welcome to the dedicated technical support guide for **5-Hydroxy-4-methoxy-2-nitrobenzaldehyde** (CAS: 58749-47-6). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stable handling, storage, and effective use of this compound. Our goal is to move beyond simple data sheets and equip you with the causal logic behind best practices, helping you troubleshoot and validate your experimental outcomes with confidence.

Section 1: Frequently Asked Questions (FAQs) - Core Handling & Storage

This section addresses the most common initial inquiries regarding the compound's properties and essential handling procedures.

Q1: What are the fundamental chemical and physical properties I should be aware of?

Understanding the core properties is the first step to successful experimentation. **5-Hydroxy-4-methoxy-2-nitrobenzaldehyde** is a yellow solid organic compound.^[1] Its stability and

reactivity are dictated by the interplay of its functional groups: a phenolic hydroxyl, a methoxy ether, a reactive aldehyde, and an electron-withdrawing nitro group on an aromatic ring.

Table 1: Key Properties of **5-Hydroxy-4-methoxy-2-nitrobenzaldehyde**

Property	Value	Source
CAS Number	58749-47-6	[2][3]
Molecular Formula	C ₈ H ₇ NO ₅	[4][5]
Molecular Weight	197.15 g/mol	[1]
Appearance	Yellow solid	[1]
Purity	Typically ≥95%	[1][3]

Q2: What are the definitive long-term storage conditions for this compound?

The chemical integrity of **5-Hydroxy-4-methoxy-2-nitrobenzaldehyde** is paramount for reproducible results. The compound is generally stable under normal conditions but is sensitive to specific environmental factors.[6][7][8]

Core Recommendation: Store the compound at room temperature in a tightly sealed container, protected from light and moisture.

- Causality (The "Why"):
 - Tightly Sealed Container: The phenolic hydroxyl and aldehyde groups can be susceptible to oxidation. Limiting exposure to atmospheric oxygen by keeping the container tightly closed is crucial.[6][7]
 - Protection from Light: Aromatic nitro compounds can be light-sensitive. Exposure to UV or even strong ambient light can induce photochemical side reactions, leading to degradation and the formation of colored impurities. An amber glass vial is highly recommended.[8]
 - Dry Environment: The compound is a solid, and moisture can promote hydrolysis or other degradation pathways. Storing in a desiccator or a dry cabinet is best practice.[8]

Q3: How should I handle the compound upon receipt and for daily experimental use?

Proper handling minimizes risk to both the user and the compound's purity. This compound is classified as an irritant.^[6]^[9]

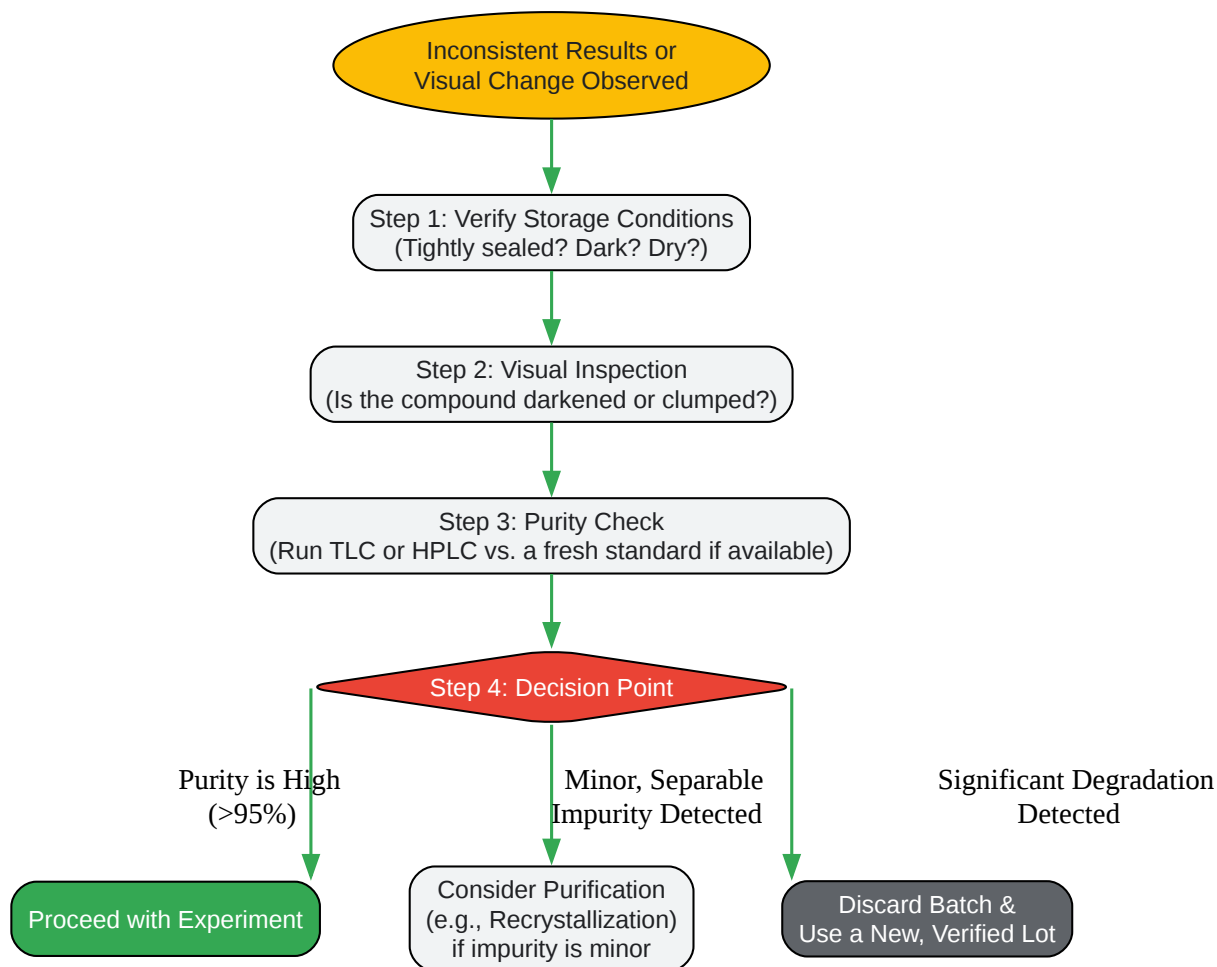
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.^[6] Wear standard PPE, including safety glasses, protective gloves, and a lab coat.^[9]
- Dispensing: Avoid creating dust when weighing and handling the solid material.^[10] Use appropriate tools (spatulas) and clean them thoroughly after use.
- After Handling: Wash hands thoroughly after use.^[11]

Section 2: Troubleshooting Experimental Issues

This section provides structured guidance for identifying and resolving common problems encountered during the use of **5-Hydroxy-4-methoxy-2-nitrobenzaldehyde**.

Issue 1: Suspected Compound Degradation

- Symptoms: You observe a noticeable darkening of the yellow solid, your reaction yields are lower than expected, or analytical tests like TLC or HPLC show new, unidentified impurity spots that were not present in the initial batch.
- Causality Analysis: Degradation is most often caused by improper storage, leading to oxidation or light-induced decomposition. The aldehyde functional group is particularly prone to oxidation to a carboxylic acid, which can significantly alter its reactivity.
- Troubleshooting Workflow:



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Caption: Workflow for troubleshooting suspected compound degradation.

Issue 2: Poor or Incomplete Solubility

- Symptoms: The compound fails to dissolve completely in your chosen solvent, even with heating or sonication, resulting in a suspension instead of a clear solution.

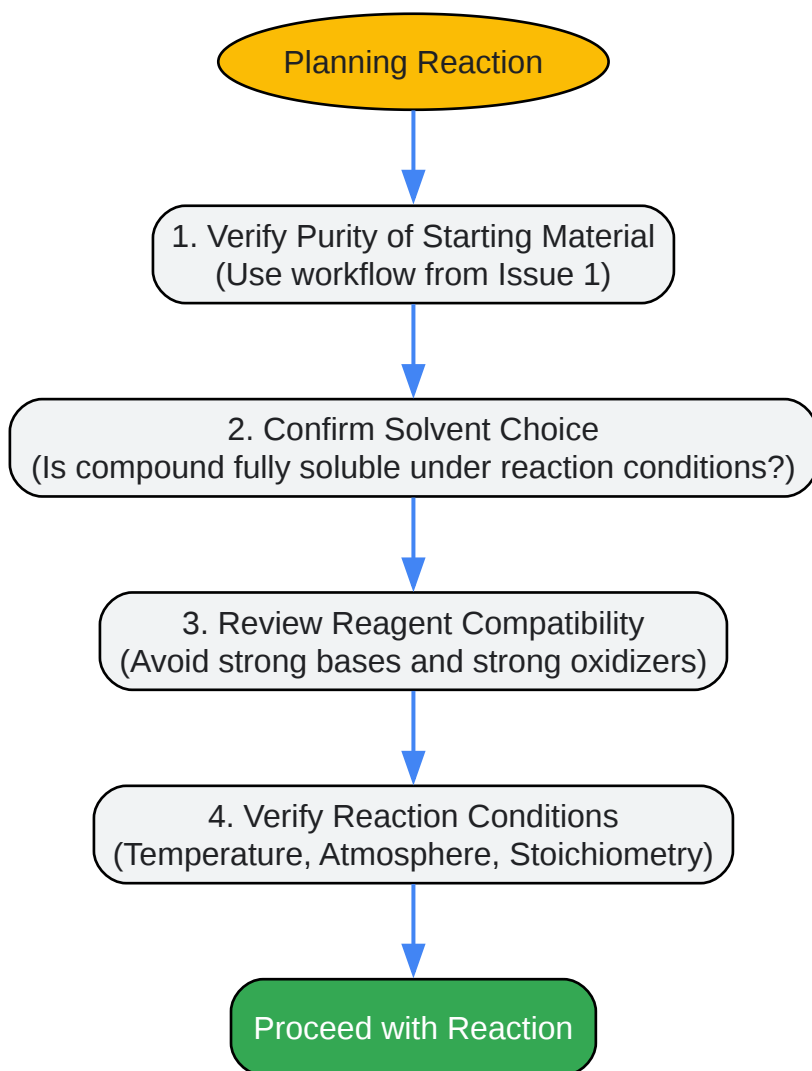
- **Causality Analysis:** Solubility is governed by the principle of "like dissolves like." This molecule has both polar (hydroxyl, nitro, aldehyde) and non-polar (aromatic ring, methoxy) features. Successful dissolution requires a solvent that can adequately solvate these different groups. A common mistake is choosing a solvent that is too non-polar (e.g., hexane) or too protic without sufficient polarity (e.g., water).
- **Troubleshooting Protocol: Systematic Solvent Screening**
 - **Start with Common Aprotic Polar Solvents:** These are often the best starting point. Test solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
 - **Test Other Common Solvents:** If aprotic polar solvents are not suitable for your reaction, test solubility in acetone, ethyl acetate, and dichloromethane (DCM).
 - **Use Co-solvents if Necessary:** If solubility is limited in a single solvent required for your reaction (e.g., ethanol), consider adding a co-solvent in which the compound is highly soluble (like a small percentage of DMSO or DMF) to improve overall solubility.
 - **Quantify:** For all tests, use a small, known amount of the compound (e.g., 1-2 mg) and add the solvent dropwise to estimate the approximate solubility (mg/mL). See Appendix B for a detailed protocol.

Issue 3: Inconsistent or Failed Chemical Reactions

- **Symptoms:** Your reaction, which uses **5-Hydroxy-4-methoxy-2-nitrobenzaldehyde** as a starting material, results in low yields, fails to produce the desired product, or generates a complex mixture of side products.
- **Causality Analysis:** Assuming the reaction design is sound, failures often trace back to two root causes:
 - **Reagent Purity:** As discussed in Issue 1, a degraded starting material will not perform as expected.
 - **Chemical Incompatibility:** The compound has functional groups that are sensitive to certain reagents. The phenolic hydroxyl group is acidic and will be deprotonated by strong bases.

Strong oxidizing agents can react with the aldehyde group.^{[7][11]} Using incompatible reagents can consume your starting material in non-productive pathways.

- Pre-Reaction Verification Checklist:



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Caption: Pre-reaction checklist to ensure experimental success.

Section 3: Appendices

Appendix A: Protocol for Purity Assessment by Thin-Layer Chromatography (TLC)

- **Prepare Sample:** Dissolve a small amount (~1 mg) of your **5-Hydroxy-4-methoxy-2-nitrobenzaldehyde** in a suitable solvent (e.g., ethyl acetate) to create a ~1 mg/mL solution.
- **Select Mobile Phase:** A good starting point for the mobile phase (eluent) is a mixture of a non-polar and a polar solvent. Begin with a 7:3 mixture of Hexane:Ethyl Acetate.
- **Spot the Plate:** Using a capillary tube, spot your sample solution onto a silica gel TLC plate. If you have a new batch and an old batch, spot them side-by-side for direct comparison.
- **Develop the Plate:** Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
- **Visualize:** Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The compound should appear as a dark spot.
- **Analyze:** A pure compound should show a single, well-defined spot. The presence of multiple spots indicates impurities. Degradation often appears as streaking or spots that remain at the baseline (highly polar impurities).

Appendix B: Protocol for Small-Scale Solubility Testing

- **Weigh Compound:** Accurately weigh approximately 2 mg of the compound into a small glass vial (e.g., a 1-dram vial).
- **Add Solvent:** Add 100 μ L of the solvent to be tested.
- **Agitate:** Vortex or sonicate the vial for 30 seconds.
- **Observe:** Check for complete dissolution.
- **Titrate if Insoluble:** If the solid remains, continue adding 100 μ L aliquots of the solvent, vortexing after each addition, until the solid is fully dissolved.
- **Calculate:** Record the total volume of solvent required to dissolve the compound. Calculate the approximate solubility (e.g., if 2 mg dissolved in 500 μ L (0.5 mL), the solubility is ~4 mg/mL).

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